1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione - 857494-34-9

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Catalog Number: EVT-2512792
CAS Number: 857494-34-9
Molecular Formula: C22H28N2O3
Molecular Weight: 368.477
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

Compound Description: 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4 in the referenced study) demonstrated significant anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests . This compound exhibited a higher ED50 value compared to reference drugs like valproic acid and ethosuximide, indicating greater potency . In vitro studies revealed that this compound displayed moderate inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, suggesting a possible mechanism of action . Further investigations explored its antinociceptive activity in the hot plate test and writhing tests, as well as its potential hepatotoxic properties in HepG2 cells .

N-[{4-(3-Trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride

Compound Description: N-[{4-(3-Trifluoromethylphenyl)piperazin-1-yl}propyl]-3-benzhydrylpyrrolidine-2,5-dione monohydrochloride (compound 11 in the referenced study) demonstrated promising anticonvulsant activity, particularly in the MES test, with an ED50 value of 75.9 mg/kg . It displayed a favorable protective index compared to established antiepileptic drugs . Further investigation revealed that this compound blocked the sodium channel (site 2) , providing insights into its potential mechanism of action.

N-[{4-(3,4-Dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride

Compound Description: N-[{4-(3,4-Dichlorophenyl)piperazin-1-yl}ethyl]-3-methylpyrrolidine-2,5-dione monohydrochloride (compound 18 in the referenced study) exhibited notable anticonvulsant activity in both the MES and scPTZ tests, with ED50 values of 88.2 mg/kg and 65.7 mg/kg, respectively . Its protective index was superior to that of common antiepileptic drugs . Mechanistic studies revealed its ability to block both sodium (site 2) and L-type calcium channels, suggesting a multi-target approach to anticonvulsant activity .

3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione

Compound Description: 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6 in the referenced study) showed promising anticonvulsant activity with a more favorable ED50 and protective index compared to the reference drug valproic acid . It exhibited an ED50 of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz (32 mA) test, suggesting greater potency and safety . This compound also demonstrated antinociceptive activity in the formalin model of tonic pain . Further investigation revealed its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels as a potential mechanism of action .

Properties

CAS Number

857494-34-9

Product Name

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione

IUPAC Name

1-(4-ethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Molecular Formula

C22H28N2O3

Molecular Weight

368.477

InChI

InChI=1S/C22H28N2O3/c1-2-16-7-9-17(10-8-16)24-21(25)15-19(22(24)26)18-5-3-4-6-20(18)23-11-13-27-14-12-23/h6-10,18-19H,2-5,11-15H2,1H3

InChI Key

CNQBYNIJJUWMOA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.